4-((2-Bromophenyl)amino)-4-oxo-2-(propylamino)butanoic acid
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Overview
Description
4-((2-Bromophenyl)amino)-4-oxo-2-(propylamino)butanoic acid is an organic compound with the molecular formula C10H10BrNO3 This compound is characterized by the presence of a bromophenyl group, an amino group, a propylamino group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromophenyl)amino)-4-oxo-2-(propylamino)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromoaniline, undergoes a reaction with an appropriate acylating agent to form the bromophenyl intermediate.
Coupling Reaction: The bromophenyl intermediate is then coupled with a suitable butanoic acid derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
4-((2-Bromophenyl)amino)-4-oxo-2-(propylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-((2-Bromophenyl)amino)-4-oxo-2-(propylamino)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2-Bromophenyl)amino)-4-oxo-2-(propylamino)butanoic acid involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the amino and propylamino groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Chlorophenyl)amino)-4-oxo-2-(propylamino)butanoic acid
- 4-((2-Fluorophenyl)amino)-4-oxo-2-(propylamino)butanoic acid
- 4-((2-Iodophenyl)amino)-4-oxo-2-(propylamino)butanoic acid
Uniqueness
4-((2-Bromophenyl)amino)-4-oxo-2-(propylamino)butanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to different biological activities and chemical reactivities compared to its analogs.
Properties
IUPAC Name |
4-(2-bromoanilino)-4-oxo-2-(propylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-2-7-15-11(13(18)19)8-12(17)16-10-6-4-3-5-9(10)14/h3-6,11,15H,2,7-8H2,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCXDFUYJKOSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(CC(=O)NC1=CC=CC=C1Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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